L-Thioproline

Catalog No.
S545385
CAS No.
34592-47-7
M.F
C4H7NO2S
M. Wt
133.17 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Thioproline

CAS Number

34592-47-7

Product Name

L-Thioproline

IUPAC Name

(4R)-1,3-thiazolidine-4-carboxylic acid

Molecular Formula

C4H7NO2S

Molecular Weight

133.17 g/mol

InChI

InChI=1S/C4H7NO2S/c6-4(7)3-1-8-2-5-3/h3,5H,1-2H2,(H,6,7)/t3-/m0/s1

InChI Key

DZLNHFMRPBPULJ-VKHMYHEASA-N

SMILES

C1C(NCS1)C(=O)O

Solubility

Soluble in DMSO, not in water

Synonyms

Timonacic; LThiazolidine4carboxylic acid; T4C.

Canonical SMILES

C1C([NH2+]CS1)C(=O)[O-]

Isomeric SMILES

C1[C@H]([NH2+]CS1)C(=O)[O-]

Description

The exact mass of the compound L-Thioproline is 133.01975 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Supplementary Records. It belongs to the ontological category of thioproline in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Potential Role as a Geroprotector

One area of study for L-thioproline is its possible role as a geroprotector, a substance that may help protect cells from damage associated with aging. Research suggests that L-thioproline may activate certain cellular pathways that promote stress resistance and longevity in organisms like C. elegans (roundworms). More research is needed to determine if these effects translate to mammals and humans [].

Investigating other biological functions

Scientists are also exploring other potential biological functions of L-thioproline. Studies have investigated its effects on:

  • Wound healing []
  • Neuroprotection []
  • Antioxidant activity []

L-Thioproline is the optically active version of thioproline with an L-configuration []. It possesses a unique structure containing a 1,3-thiazolidine ring (CH2SCH2NHCH2) substituted with a carboxylic acid (COOH) []. This unusual structure differentiates it from standard proteinogenic amino acids. L-Thioproline occurs naturally but is rarely found []. Research suggests it may act as a metabolite and potentially a geroprotector (protecting against aging) [].


Molecular Structure Analysis

The key feature of L-thioproline's structure is the 1,3-thiazolidine ring. This five-membered ring contains a sulfur atom (S) replacing a carbon atom typically found in proteinogenic amino acids like proline. The presence of sulfur introduces different chemical properties compared to its carbon counterpart []. Additionally, the L-configuration refers to the stereochemistry of the molecule, meaning its arrangement in three dimensions is specific []. This stereochemistry can influence how the molecule interacts with other molecules in biological systems [].


Chemical Reactions Analysis

Synthesis

L-Thioproline can be synthesized through the reaction of formaldehyde (HCHO) and cysteine (CH2(SH)CH(NH2)COOH) []. The exact mechanism involves a series of steps, but generally, the thiol group (SH) of cysteine reacts with formaldehyde to form a thiazolidine ring, followed by further reactions to introduce the carboxylic acid group [].

Balanced Chemical Equation:

HCHO + CH2(SH)CH(NH2)COOH → L-Thioproline + H2O

Other Reactions

Physical And Chemical Properties Analysis

  • Melting Point: 196.5 °C [].
  • Appearance: White to off-white solid [].
  • Solubility: Data on specific solubility is limited, but it is likely soluble in water due to the presence of the charged carboxylic acid group [].
  • Stability: Stability data is not readily available. However, the thiazolidine ring structure is generally stable [].

Research on the mechanism of action of L-Thioproline is ongoing. Studies suggest it may play a role in various biological processes, including:

  • Geroprotection: L-Thioproline may extend lifespan in some organisms, potentially by influencing protein folding or modulating stress response pathways [].
  • Metabolism: The presence of L-Thioproline in certain organisms suggests a potential role in their metabolic pathways, although the specific function remains unclear [].

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

-2.3

Exact Mass

133.01975

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

KL096K0KXL

GHS Hazard Statements

Aggregated GHS information provided by 52 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (94.23%): Toxic if swallowed [Danger Acute toxicity, oral];
H312 (88.46%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (98.08%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (98.08%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (88.46%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (96.15%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

2756-91-4
34592-47-7
45521-09-3

Wikipedia

(R)-timonacic

Dates

Modify: 2023-08-15
1: Kartal-Hodzic A, Marvola T, Schmitt M, Harju K, Peltoniemi M, Sivén M. Permeability and toxicity characteristics of L-cysteine and 2-methyl-thiazolidine-4-carboxylic acid in Caco-2 cells. Pharm Dev Technol. 2012 Feb 22. [Epub ahead of print] PubMed PMID: 22356486.
2: Han YK, Park YJ, Ha YM, Park D, Lee JY, Lee N, Yoon JH, Moon HR, Chung HY. Characterization of a novel tyrosinase inhibitor, (2RS,4R)-2-(2,4-dihydroxyphenyl)thiazolidine-4-carboxylic acid (MHY384). Biochim Biophys Acta. 2012 Apr;1820(4):542-9. doi: 10.1016/j.bbagen.2012.01.001. Epub 2012 Jan 9. PubMed PMID: 22251576.
3: Ha YM, Park YJ, Lee JY, Park D, Choi YJ, Lee EK, Kim JM, Kim JA, Park JY, Lee HJ, Moon HR, Chung HY. Design, synthesis and biological evaluation of 2-(substituted phenyl)thiazolidine-4-carboxylic acid derivatives as novel tyrosinase inhibitors. Biochimie. 2012 Feb;94(2):533-40. doi: 10.1016/j.biochi.2011.09.002. Epub 2011 Sep 17. PubMed PMID: 21945595.
4: Liu Y, Jing F, Xu Y, Xie Y, Shi F, Fang H, Li M, Xu W. Design, synthesis and biological activity of thiazolidine-4-carboxylic acid derivatives as novel influenza neuraminidase inhibitors. Bioorg Med Chem. 2011 Apr 1;19(7):2342-8. doi: 10.1016/j.bmc.2011.02.019. Epub 2011 Feb 17. PubMed PMID: 21382719.
5: Magdaleno A, Ahn IY, Paes LS, Silber AM. Actions of a proline analogue, L-thiazolidine-4-carboxylic acid (T4C), on Trypanosoma cruzi. PLoS One. 2009;4(2):e4534. doi: 10.1371/journal.pone.0004534. Epub 2009 Feb 20. PubMed PMID: 19229347; PubMed Central PMCID: PMC2645137.
6: Iwamoto T, Inoue Y, Ito K, Sakaue T, Kita S, Katsuragi T. The exchanger inhibitory peptide region-dependent inhibition of Na+/Ca2+ exchange by SN-6 [2-[4-(4-nitrobenzyloxy)benzyl]thiazolidine-4-carboxylic acid ethyl ester], a novel benzyloxyphenyl derivative. Mol Pharmacol. 2004 Jul;66(1):45-55. PubMed PMID: 15213295.
7: Luo H, Li Y, Wang FJ, Chen XQ, Tan XD. [Urinary excretion pattern of 2-thio-thiazolidine-4-carboxylic acid in workers exposed to carbon disulfide]. Zhonghua Lao Dong Wei Sheng Zhi Ye Bing Za Zhi. 2003 Dec;21(6):426-8. Chinese. PubMed PMID: 14761353.
8: Artali R, Bombieri G, Meneghetti F, Nava D, Ragg E, Stradi R. Structural characterization of a dipeptide compound with immunostimulant activity: 3-(5-thioxo-L-prolyl)-L-thiazolidine-4-carboxylic acid. Farmaco. 2003 Sep;58(9):883-9. PubMed PMID: 13679183.
9: Zhao YQ, Kinuta M, Abe T, Yao WB, Ubuka T. A method for determination of total glutathione and total cysteine as S-carboxymethyl derivatives by using an amino acid analyzer, and its application to samples from rat liver, kidney and blood after intraperitoneal administration of 2-(4-carboxy-D-gluco-tetrahydroxybutyl)thiazolidine-4-carboxylic acid. Acta Med Okayama. 1995 Feb;49(1):35-42. PubMed PMID: 7762408.
10: Bjelton L, Fransson GB. Availability of cysteine and of L-2-oxo-thiazolidine-4-carboxylic acid as a source of cysteine in intravenous nutrition. JPEN J Parenter Enteral Nutr. 1990 Mar-Apr;14(2):177-82. PubMed PMID: 2112627.

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